molecular formula C9H10Br2O B3106056 1-Bromo-3-(3-bromopropoxy)benzene CAS No. 156450-01-0

1-Bromo-3-(3-bromopropoxy)benzene

Cat. No. B3106056
Key on ui cas rn: 156450-01-0
M. Wt: 293.98 g/mol
InChI Key: XUWYDHIPCWNVLE-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

Diethylazodicarboxylate (0.77 g, 3.8 mmol) was added to solution of 3-bromophenol (0.50 g, 3.2 mmol), 3-bromopropanol (0.53 g, 3.8 mmol), triphenylphosphine (1.0 g, 3.8 mmol) and THF (10 mL). The solution was maintained at RT for 16 h and then concentrated in vacuo. The residue was partitioned between methylene chloride and 10% NaHCO3 aq. solution and layers separated. The aqueous layer was extracted with methylene chloride (2×10 mL). The organic layers were combined, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash column chromatography (100 g silica gel 60, 230-400 mesh, 9:1 hexane:ethyl acetate as eluent) to give 0.63 g (71%) of the title compound as a pale yellow liquid. MS (ESI) 293.0 [M+H]+.
Name
Diethylazodicarboxylate
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.[Br:13][C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1.[Br:21][CH2:22][CH2:23][CH2:24]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:21][CH2:22][CH2:23][CH2:24][O:20][C:16]1[CH:15]=[C:14]([Br:13])[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Diethylazodicarboxylate
Quantity
0.77 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0.53 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and 10% NaHCO3 aq. solution and layers
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (100 g silica gel 60, 230-400 mesh, 9:1 hexane:ethyl acetate as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC=1C=C(C=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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